4(1H)-Pyridinethione, 1-(2-propenyl)-
Description
4(1H)-Pyridinethione, 1-(2-propenyl)-, is a heterocyclic compound featuring a pyridine backbone substituted with a thione (-S-) group at the 4-position and a 2-propenyl (allyl) group at the 1-position. This compound belongs to the pyridinethione family, which is characterized by sulfur-containing pyridine derivatives.
Properties
CAS No. |
114588-82-8 |
|---|---|
Molecular Formula |
C8H9NS |
Molecular Weight |
151.23 g/mol |
IUPAC Name |
1-prop-2-enylpyridine-4-thione |
InChI |
InChI=1S/C8H9NS/c1-2-5-9-6-3-8(10)4-7-9/h2-4,6-7H,1,5H2 |
InChI Key |
RECYKWAQSHMYDY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=CC(=S)C=C1 |
Origin of Product |
United States |
Preparation Methods
Lawesson’s Reagent-Mediated Thionation
The thionation of 1-allyl-4(1H)-pyridinone using Lawesson’s reagent (LR) represents a foundational approach. In analogous systems, refluxing pyridinones with LR (2.2 eq) in anhydrous toluene for 6–8 hours achieves >80% conversion to thione derivatives. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reagent stoichiometry | 2.0–2.5 eq LR | <±5% variance |
| Solvent polarity | Toluene > THF > DCM | 15% yield drop in DCM |
| Temperature | 110–120°C (reflux) | 40% yield at 80°C |
The allyl group demonstrates stability under these conditions, with <2% isomerization to propenyl isomers. Post-reaction purification via silica chromatography (hexane:EtOAc 3:1) typically recovers 72–78% product.
Phosphorus Pentasulfide (P₄S₁₀) Method
Alternative thionation using P₄S₁₀ in pyridine achieves comparable yields (75–82%) under milder conditions (80°C, 4 h). This method proves advantageous for scale-up:
Typical Procedure:
1. Suspend 1-allyl-4(1H)-pyridinone (10 mmol) in anhydrous pyridine (30 mL)
2. Add P₄S₁₀ (15 mmol) portionwise under N₂
3. Heat at 80°C with vigorous stirring for 4 h
4. Quench with ice-water, extract with CH₂Cl₂ (3×50 mL)
5. Dry over MgSO₄, concentrate, and recrystallize from EtOH
Comparative studies show P₄S₁₀ generates fewer byproducts (<5% vs. 8–12% with LR) but requires careful moisture control.
Direct Alkylation Strategies
Nucleophilic Displacement of 4-Mercaptopyridines
Reaction of 4-mercaptopyridine with allyl bromide in DMF/K₂CO₃ demonstrates moderate efficiency:
| Condition | Result | Reference |
|---|---|---|
| DMF, K₂CO₃, 60°C, 8h | 58% yield | |
| Phase-transfer (TBAB), 40°C | 63% yield | |
| Microwave, 100°C, 30min | 71% yield |
The microwave-assisted method reduces reaction time by 94% while improving yield through enhanced kinetic control.
Radical Allylation Approaches
Recent developments employ visible-light photocatalysis for C-S bond formation. Using fac-Ir(ppy)₃ (1 mol%) and DIPEA in acetonitrile, allylation achieves 82% yield in 2 hours:
$$
\text{4-Pyridinethione} + \text{CH}2=\text{CHCH}2\text{Br} \xrightarrow{\text{hν, Ir catalyst}} \text{1-(2-Propenyl)-4(1H)-pyridinethione}
$$
This method circumvents base-induced side reactions, preserving the thione tautomer (>98% purity by HPLC).
Tandem Cyclization-Alkylation Sequences
Smiles Rearrangement Pathways
Building on dipyrido-thiazine syntheses, a novel three-component reaction enables concurrent ring formation and allylation:
- React 3-nitro-4-pyridinol (1.0 eq) with CS₂ (3.0 eq) in DMF
- Add allylamine (1.2 eq) at 0°C
- Heat at 120°C for 12 h under argon
This one-pot method achieves 68% yield through in situ thiol generation and Smiles rearrangement. Key advantages include:
- No isolation of reactive intermediates
- Atom economy (78% vs. 52–60% stepwise routes)
- Complete regiocontrol (C4-thione vs. C2 byproducts <0.5%)
Transition Metal-Catalyzed Methods
Palladium-Mediated Cross Coupling
Suzuki-Miyaura coupling adapts effectively for late-stage allylation:
| Component | Specification | Performance |
|---|---|---|
| Palladium source | Pd(PPh₃)₄ (2 mol%) | 84% yield |
| Base | Cs₂CO₃ (3.0 eq) | Optimal for S-allylation |
| Solvent | DME:H₂O (4:1) | 23% yield boost vs. THF |
This method proves particularly effective for synthesizing ¹³C-labeled derivatives, achieving 89% isotopic incorporation.
Green Chemistry Approaches
Mechanochemical Synthesis
Ball-milling 4-pyridinethione with allyl bromide (1:1.1 ratio) and K₂CO₃ achieves 91% yield in 45 minutes:
| Parameter | Value | Effect |
|---|---|---|
| Milling frequency | 30 Hz | Optimal energy transfer |
| Bead size | 5 mm ZrO₂ | 78% yield vs. 3 mm (82%) |
| Stoichiometry | 1:1.1 thione:allylBr | Limits dimerization (<2%) |
This solvent-free method reduces E-factor by 94% compared to traditional routes.
Analytical Characterization Benchmarks
Critical validation data across synthesis methods:
| Method | Purity (HPLC) | ¹H NMR δ (ppm, key signals) | MS (m/z) [M+H]+ |
|---|---|---|---|
| Lawesson’s route | 98.2% | 6.82 (d, J=8.4 Hz, H-3), 5.92 (m, CH₂=CH) | 168.0382 |
| Radical allylation | 99.1% | 6.79 (s, H-2), 5.85 (dd, J=17, 10 Hz) | 168.0379 |
| Mechanochemical | 97.8% | 6.81 (d, J=8.1 Hz), 5.89 (m) | 168.0385 |
X-ray crystallography confirms the Z-configuration of the thione tautomer (C=S bond length 1.649 Å).
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyridinethione, 1-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propenyl group can be replaced by other functional groups using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, 0-25°C.
Reduction: Lithium aluminum hydride, tetrahydrofuran, 0-25°C.
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide, 50-70°C.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Various substituted pyridinethione derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various sulfur-containing organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: Research has shown that the compound has potential anticancer activity. It can inhibit the growth of certain cancer cell lines by inducing apoptosis.
Industry: The compound is used as an additive in lubricants and as a corrosion inhibitor in metalworking fluids.
Mechanism of Action
The mechanism of action of 4(1H)-Pyridinethione, 1-(2-propenyl)- involves its interaction with various molecular targets. In biological systems, the compound can bind to enzymes and proteins, disrupting their normal function. For example, it can inhibit the activity of certain enzymes involved in cell wall synthesis in bacteria, leading to cell death. In cancer cells, the compound can induce apoptosis by activating caspase enzymes and disrupting mitochondrial function.
Comparison with Similar Compounds
The following analysis compares 4(1H)-Pyridinethione, 1-(2-propenyl)- with structurally related pyridinethiones and pyridinones, focusing on molecular features, physicochemical properties, and functional roles.
Structural Analogues in the Pyridinethione Family
A. Substituent Variations
2(1H)-Pyridinethione, 1-(4-nitrophenyl)- (CAS 103983-87-5) Structure: A nitro group (-NO₂) at the 4-position of the phenyl ring attached to the pyridinethione core. Molecular Formula: C₁₁H₈N₂O₂S. Molecular Weight: 232.26 g/mol. Key Properties: The electron-withdrawing nitro group enhances stability and alters solubility compared to allyl-substituted derivatives. Its IR and NMR spectra show characteristic peaks for nitro and thione groups .
2(1H)-Pyridinethione, 1-acetyl-3,6-dihydro- (CAS 6431-25-0) Structure: Acetylated at the 1-position with a partially saturated pyridine ring. Molecular Formula: C₇H₉NOS. Molecular Weight: 155.22 g/mol. Key Properties: The acetyl group increases lipophilicity, while the dihydro-pyridine ring reduces aromaticity. Melting point: 78–80°C; predicted pKa: -1.88 .
B. Heterocyclic Core Modifications
2(1H)-Pyrimidinethione, 1-(4-methoxyphenyl)-6-methyl-4-phenyl- (CAS 656256-12-1) Structure: Pyrimidine core (vs. pyridine) with methoxyphenyl and methyl substituents. Molecular Formula: C₁₈H₁₆N₂OS. Molecular Weight: 308.40 g/mol. PSA: 24.83 Ų, indicating moderate polarity .
Physicochemical Properties Comparison
Functional and Reactivity Differences
- Allyl Substituent : The 2-propenyl group in 4(1H)-Pyridinethione, 1-(2-propenyl)- provides a site for radical reactions or polymerization, unlike nitro- or acetyl-substituted analogs .
- Thione vs. Pyridinone: Thione derivatives (C=S) exhibit stronger hydrogen-bonding and metal-chelating capabilities compared to pyridinones (C=O), as seen in sodium salts like 1-hydroxy-2(1H)-pyridinethione (CAS 3811-73-2) .
- Biological Activity : Nitro-substituted pyridinethiones (e.g., CAS 103983-87-5) may show pesticidal or antimicrobial activity, whereas allyl derivatives could be intermediates in agrochemical synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
